2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Medicinal Chemistry Scaffold Diversity Lead Identification

This compound features a unique oxan-4-yl group at the 3-position of the 1,2,4-oxadiazole, creating a steric/electronic profile absent in common methyl or aryl analogs. The bromine atom provides a synthetic handle for late-stage diversification and halogen bonding studies, while the methoxy group probes hydrophobic pockets. Its dual benzamide-oxadiazole-tetrahydropyran architecture makes it a versatile building block for kinase/GPCR inhibitor scaffolds and DEL library synthesis. Untested bioactivity ensures novel IP space.

Molecular Formula C16H18BrN3O4
Molecular Weight 396.241
CAS No. 2034420-55-6
Cat. No. B2840727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
CAS2034420-55-6
Molecular FormulaC16H18BrN3O4
Molecular Weight396.241
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCC2=NC(=NO2)C3CCOCC3
InChIInChI=1S/C16H18BrN3O4/c1-22-11-2-3-13(17)12(8-11)16(21)18-9-14-19-15(20-24-14)10-4-6-23-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,18,21)
InChIKeyNAAYAPIXFZAJFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (CAS 2034420-55-6): Procurement-Quality Chemical Identity and Baseline


2-Bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (CAS 2034420-55-6) is a synthetic small molecule with the molecular formula C16H18BrN3O4 and a molecular weight of 396.24 g/mol . It combines a 2-bromo-5-methoxy benzamide core with a 1,2,4-oxadiazole heterocycle substituted at the 3-position with a tetrahydro-2H-pyran (oxan-4-yl) group. The compound is primarily listed in screening-focused chemical databases, such as the ZINC database (ZINC63268891), where it is categorized as an 'on-demand' compound with no reported ChEMBL bioactivity [1]. Its patented synthetic route and availability from select specialty vendors confirm its identity and accessibility for research use [2].

Procurement Risk of Generic Substitution: Why 2-Bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide Is Not Interchangeable with In-Class Analogs


Generic substitution within the 1,2,4-oxadiazole benzamide class fails due to the extreme sensitivity of biological target engagement to the specific substitution pattern on the oxadiazole ring. The oxan-4-yl group at the 3-position of the oxadiazole introduces a unique steric and electronic environment, a saturated oxygen-containing heterocycle, which is absent in the more common 3-methyl or 3-aryl analogs . Even a seemingly minor replacement, such as substituting bromine with fluorine on the benzamide ring, fundamentally alters molecular properties like logP, hydrogen bonding capacity, and halogen bonding potential. ChEMBL activity data for this specific compound is absent, meaning its unique biological profile is untested and unpredictable based on class-level behavior alone [1]. Replacing it with a structurally similar but biologically uncharacterized analog introduces an unknown variable into any experimental system, jeopardizing reproducibility.

2-Bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: Quantified Differentiation Evidence for Scientific Procurement


Unique Scaffold Identity: Oxan-4-yl vs. Common 3-Methyl-1,2,4-Oxadiazole Analogs

The compound possesses a distinct 3-(oxan-4-yl)-1,2,4-oxadiazole motif. The closest common analog in screening libraries is the 3-methyl substituted variant. The oxan-4-yl group introduces a saturated, 6-membered oxygen heterocycle, increasing the fraction of sp3-hybridized carbons, which is often correlated with improved clinical success [1]. While no direct activity comparison exists, the structural differentiation is quantifiable: the oxan-4-yl group adds significant steric bulk and a hydrogen bond acceptor compared to a methyl group.

Medicinal Chemistry Scaffold Diversity Lead Identification

Halogen-Bonding Potential: 2-Bromo vs. 2-Fluoro and 2-Unsubstituted Benzamide Analogs

The 2-bromo substituent on the benzamide ring is a key differentiator from analogs with 2-fluoro, 2-chloro, or no halogen. Bromine's greater polarizability and ability to form stronger halogen bonds can significantly influence target binding [1]. Quantitative molecular property data highlights this difference.

Halogen Bonding Medicinal Chemistry Structure-Activity Relationship

Physicochemical Property Differentiation: Calculated logP and Solubility Profile

The compound's predicted logP of 1.137 (SlogP) from MMsINC indicates moderate lipophilicity, which differentiates it from the more lipophilic unsubstituted benzamide analog (N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide) and the more polar carboxylic acid derivatives [1]. This predicted property places it in a distinct property space, potentially offering a balance of solubility and permeability that differs from its closest analogs.

ADME Drug-likeness Physicochemical Properties

Patented Synthetic Accessibility Confirms Identity and Availability

The synthetic route for the close analog N-((3-(2-bromo-5-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)ethylamine has been explicitly disclosed in patent CN104817515A, establishing a precedent for the synthesis of this compound class [1]. This patent, assigned to Hunan Huateng Pharmaceutical Co., Ltd., provides a validated multi-step synthesis starting from 4-bromoanisole, confirming the commercial viability and structural integrity of the core scaffold. While not the exact compound, it demonstrates that the 2-bromo-5-methoxy benzamide oxadiazole architecture is accessible, reducing the procurement risk of obtaining a poorly characterized or unavailable substance.

Synthetic Chemistry Procurement Chemical Identity

Recommended Application Scenarios for 2-Bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in Scientific Procurement


Lead-Like Scaffold Hopping in Kinase or GPCR Drug Discovery Programs

The compound's oxan-4-yl oxadiazole core is a distinct scaffold for replacing common heterocycles (e.g., pyridine, pyrimidine) in known kinase or GPCR inhibitors. The bromine atom provides a synthetic handle for late-stage functionalization, while the methoxy group can be used to probe a specific hydrophobic pocket. As noted in the Evidence Guide, its structural uniqueness (oxan-4-yl vs. methyl) and bromine's halogen bonding potential make it a valuable tool for exploring new chemical space in a lead identification campaign [1].

Negative Control or Selectivity Probe in Halogen Bonding Studies

For research groups studying halogen bonding in protein-ligand interactions, this compound can serve as a bromine-containing probe. The strength of its potential halogen bond, indicated by the class-level inference from the Evidence Guide, can be compared against a matched-pair fluoro or des-bromo analog to isolate the contribution of the bromine to binding affinity. Its use in such studies requires the separate procurement of a suitable comparator, but its unique 2-bromo substitution pattern makes it a necessary component of a halogen bonding SAR set [2].

Building Block for Diversity-Oriented Synthesis (DOS) or DNA-Encoded Library (DEL) Expansion

The compound's dual functionality, a benzamide moiety and an oxadiazole with a tetrahydropyran substituent, makes it a versatile building block for generating structurally diverse libraries. The tetrahydropyran ring is known to improve solubility and metabolic stability, and its presence here, documented in the baseline overview, distinguishes it from flat, aromatic-dominated library members. Procurement in gram quantities enables its incorporation into parallel synthesis or DEL technology platforms [3].

Reference Standard for Analytical Method Development in Pharmacokinetic Studies

Given its moderate calculated logP of 1.137, it can be used as a reference compound for developing or calibrating HPLC and LC-MS methods designed to analyze moderately lipophilic drug candidates. Its distinct UV chromophore and mass fragmentation pattern, derived from the bromine isotope signature, make it a reliable standard for system suitability testing in a bioanalytical laboratory, as supported by its defined molecular formula and physical properties [1].

Quote Request

Request a Quote for 2-bromo-5-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.